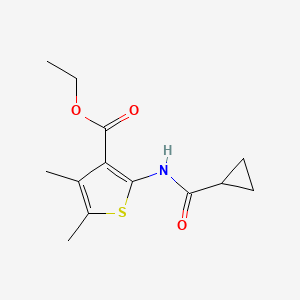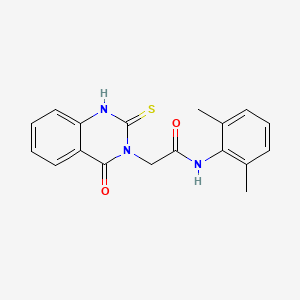![molecular formula C21H25NO2 B6418199 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091150-66-1](/img/structure/B6418199.png)
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide, also known as DMPB, is a synthetic compound that has been studied for its potential applications in scientific research. DMPB is a derivative of benzamide and is characterized by a 3,5-dimethyl substitution on the nitrogen atom of the benzamide moiety, as well as a 4-phenyloxan-4-ylmethyl substitution on the benzene ring. DMPB is a highly versatile compound with a wide range of uses in scientific research, ranging from biochemical and physiological experiments to drug development.
Applications De Recherche Scientifique
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has been widely studied for its potential applications in scientific research. It has been used as a model compound for studying the structure-activity relationships of benzamide derivatives and as a tool for drug development. Additionally, this compound has been used in biochemical and physiological experiments to study the effects of various compounds on cellular processes.
Mécanisme D'action
The exact mechanism of action of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is not fully understood, but it is thought to act as an agonist of the G protein-coupled receptor GPR55. This receptor is involved in a variety of physiological processes, including pain perception, inflammation, and cell proliferation. It is believed that this compound binds to the GPR55 receptor and activates it, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been shown to have a protective effect against oxidative stress and to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has a number of advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of potential applications in scientific research. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its effects on cellular processes may not be as potent as other compounds, and it may not be suitable for use in certain experiments due to its relatively low solubility in water.
Orientations Futures
The potential future directions for 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide are numerous. One possible direction is to further study its mechanism of action and to explore its potential applications in drug development. Additionally, further research could be conducted to explore its effects on other biochemical and physiological processes. Additionally, further research could be conducted to explore its potential therapeutic applications, such as in the treatment of cancer or other diseases. Finally, further research could be conducted to explore its potential uses in other scientific research applications, such as in biochemistry and physiology.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is relatively simple and can be achieved through a two-step reaction. The first step involves the condensation of 4-phenyloxan-4-ylmethyl acetate with benzamide in the presence of a base, such as potassium carbonate. This reaction yields the desired this compound product. The second step involves the purification of the this compound using column chromatography.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-12-17(2)14-18(13-16)20(23)22-15-21(8-10-24-11-9-21)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFMZGBHJCNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B6418144.png)
![N-{4-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6418150.png)
![7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one](/img/structure/B6418159.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418167.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418169.png)
![2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B6418183.png)
![2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B6418189.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6418203.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B6418211.png)
![2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418212.png)
![2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418216.png)
![2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B6418220.png)
